An In-depth Technical Guide to 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride: A Predictive Approach
An In-depth Technical Guide to 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride: A Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the predicted properties, synthesis, and potential biological activities of 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride. As this specific molecule is not extensively documented in current literature, this document leverages data from structurally similar and well-characterized flavonoids and benzopyrylium salts to construct a predictive yet scientifically grounded profile. The insights herein are designed to serve as a foundational resource for researchers embarking on the synthesis and investigation of this novel compound.
Introduction to the Benzopyrylium Core and the Significance of Methoxylation
The core structure, a 1-benzopyrylium salt, places this molecule within the broader class of flavonoids, specifically related to anthocyanidins. These compounds are known for their vibrant colors and significant biological activities. The specific substitution pattern—a hydroxyl group at the 3-position, a 4-hydroxyphenyl group at the 2-position, and a dense methoxylation pattern at the 5, 6, and 7-positions—suggests a unique combination of properties.
Methoxylation of flavonoids is a critical structural modification that has been shown to enhance their metabolic stability and membrane transport, thereby improving oral bioavailability.[1] This increased stability and bioavailability can lead to more potent biological effects. For instance, 5,6,7-trimethoxyflavone has demonstrated significantly higher P-glycoprotein inhibitory activity and cytotoxicity against human cancer cell lines compared to its non-methoxylated counterpart, baicalein.[2] The 3-hydroxy group is also a key feature, as it is often essential for activities such as the inhibition of topoisomerase in cancer cells.[3]
Predicted Physicochemical Properties
While experimental data for the target molecule is unavailable, we can predict its properties based on related compounds. A table of predicted properties is presented below, drawing analogies from known trimethoxylated flavonoids.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C₁₈H₁₆O₆Cl | Based on the chemical structure. |
| Molecular Weight | 379.77 g/mol | Calculated from the molecular formula. |
| Appearance | Colored solid (likely reddish to purple) | Benzopyrylium salts (anthocyanidins) are characteristically colored. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The chloride salt form and the presence of hydroxyl and methoxy groups suggest solubility in polar solvents.[4] |
| Stability | Sensitive to pH changes; more stable in acidic conditions | The flavylium cation is the stable form at low pH. At higher pH, it can undergo hydration and tautomerization to form colorless chalcones or hemiketals. |
| Lipophilicity (LogP) | Moderately lipophilic | The trimethoxy groups increase lipophilicity compared to polyhydroxylated analogs, which can enhance membrane permeability. The O-methylation of flavonoids generally increases their lipophilicity.[5] |
| pKa | Acidic hydroxyl groups | The phenolic hydroxyl groups will have acidic pKa values. |
Proposed Synthesis Pathway
A plausible synthetic route for 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride can be adapted from established methods for synthesizing 5,6,7-trimethoxyflavones.[2][6] The general strategy involves a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of 2'-Hydroxy-4',5',6'-trimethoxychalcone
This step involves the Claisen-Schmidt condensation of 2-hydroxy-3,4,5-trimethoxyacetophenone with 4-hydroxybenzaldehyde in the presence of a strong base like potassium hydroxide.
Step 2: Oxidative Cyclization to form the Flavonol
The resulting chalcone can be subjected to oxidative cyclization using reagents like iodine in DMSO to form the 3-hydroxyflavone (flavonol) intermediate.
Step 3: Conversion to the Benzopyrylium Salt
The final step would involve the conversion of the 3-hydroxyflavone to the corresponding benzopyrylium chloride. This can be achieved through reduction followed by acid-catalyzed dehydration and chloride salt formation.
Experimental Protocol: A Predictive Methodology
Synthesis of 2'-Hydroxy-4',5',6'-trimethoxy-4-hydroxychalcone
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To a solution of 2-hydroxy-3,4,5-trimethoxyacetophenone (1 mmol) and 4-hydroxybenzaldehyde (1.1 mmol) in ethanol (20 mL), add a 50% aqueous solution of potassium hydroxide (5 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water until neutral, and dry under vacuum.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Synthesis of 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one (Flavonol)
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Dissolve the purified chalcone (1 mmol) in dimethyl sulfoxide (DMSO) (15 mL).
-
Add a catalytic amount of iodine (0.2 mmol).
-
Heat the reaction mixture to 120-130 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude flavonol by column chromatography.
Conversion to 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride
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Dissolve the purified flavonol (1 mmol) in a suitable solvent such as ethyl acetate or methanol.
-
Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.
-
After the reduction is complete (monitored by TLC), carefully add hydrochloric acid to catalyze the dehydration and form the flavylium salt.
-
The colored benzopyrylium chloride should precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Predicted Biological Activities and Mechanism of Action
Based on the activities of related methoxylated flavonoids, 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride is predicted to exhibit a range of biological effects.
Anticancer Activity
The 5,6,7-trimethoxy substitution pattern is a known pharmacophore that contributes to anticancer effects.[7] These compounds have been shown to exhibit anti-proliferative activities against various human cancer cell lines.[2][6] The presence of the 3-hydroxy group is also crucial for the anticancer activity of many flavonols.[3]
Potential Mechanisms:
-
Inhibition of Tubulin Polymerization: Many flavonoids with a 3,4,5-trimethoxyphenyl moiety are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: The 3-hydroxyflavone scaffold is a known inhibitor of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[3]
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Kinase Inhibition: Flavonoids can modulate the activity of various protein kinases involved in cancer cell signaling pathways.
Anti-inflammatory and Antioxidant Activity
Flavonoids are well-known for their antioxidant and anti-inflammatory properties. The 4-hydroxyphenyl group can act as a hydrogen donor to scavenge free radicals. While methoxylation can sometimes reduce the direct radical scavenging activity compared to hydroxyl groups, the increased bioavailability of methoxylated flavonoids may lead to a more significant overall in vivo antioxidant effect.[1] Hirsutidin chloride, a related compound, is noted for its anti-inflammatory effects.[4]
Potential Mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Modulation of Inflammatory Signaling Pathways: They can interfere with signaling pathways such as NF-κB and MAPK.
Visualizations
Chemical Structure
Caption: Proposed synthetic workflow for the target molecule.
Conclusion
While direct experimental data on 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride is currently lacking, a robust predictive profile can be constructed based on the extensive literature on related methoxylated flavonoids and benzopyrylium salts. The unique combination of a 3-hydroxy group and a 5,6,7-trimethoxy substitution pattern on the benzopyrylium core suggests that this compound is a promising candidate for further investigation, particularly in the areas of oncology and anti-inflammatory research. The proposed synthetic pathway provides a viable starting point for its chemical synthesis, which would be the first step in validating these predictions and unlocking the full potential of this novel molecule.
References
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Su, L., Li, W., Liu, K., & Wang, Q. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 36(15), 3879-3887. [Link]
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Su, L., Li, W., Liu, K., & Wang, Q. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Taylor & Francis Online. [Link]
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Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in Cancer Biology, 17(5), 354-362. [Link]
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Hassan, A. H. E., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]
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Fukui, K., Matsumoto, T., & Tanaka, S. (1969). Synthetic Studies of the Flavone Derivatives. X. The Synthesis of 3,4′,5-Trihydroxy-3′,6,7-trimethoxyflavone and the Structures of Chrysosplenin and Chrysosplenetin. Bulletin of the Chemical Society of Japan, 42(9), 2681-2684. [Link]
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de Souza, A. C. C., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Brazilian Journal of Medical and Biological Research, 54(10), e11203. [Link]
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Kanegusuku, M., et al. (2016). Uncommon Trimethoxylated Flavonol Obtained from Rubus rosaefolius Leaves and Its Antiproliferative Activity. BioMed Research International, 2016, 7241438. [Link]
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Lukes, V., et al. (2022). Methoxylated flavones with potential therapeutic and photo-protective attributes: Theoretical investigation of substitution effect. Phytochemistry, 203, 113387. [Link]
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Nakayama, T., et al. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. International Journal of Molecular Sciences, 23(4), 2375. [Link]
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CAS Common Chemistry. (n.d.). 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1). Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1-Benzopyrylium, 3,5-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-, chloride (1:1). Retrieved from [Link]
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